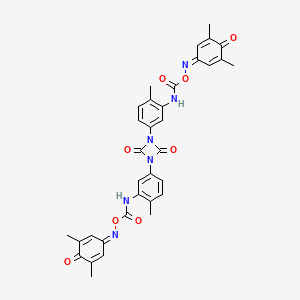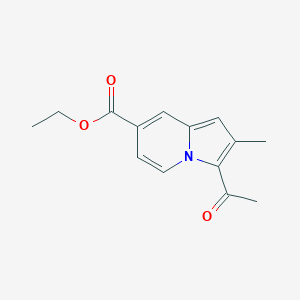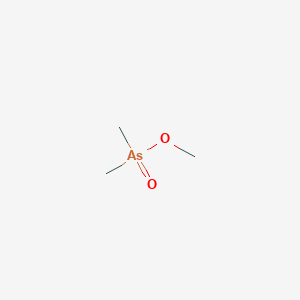
Methyl dimethylarsinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl dimethylarsinate is an organoarsenic compound that is part of the broader category of arsenic species. It is a product of the biotransformation pathway that forms dimethylarsinate from inorganic arsenite and arsenate . This compound is significant due to its presence in various environmental and biological systems, often resulting from the methylation of arsenic compounds by microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl dimethylarsinate can be synthesized through the methylation of arsenite using S-adenosyl-L-methionine as a methyl donor. The reaction involves the enzyme arsenite methyltransferase, which catalyzes the transfer of methyl groups to arsenite, forming methylarsonate and subsequently dimethylarsinate .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis methods that optimize the reaction conditions for higher yields. These methods often employ liquid chromatography with an anion exchange column and a nitrate/phosphate mobile phase coupled with inductively coupled plasma-tandem mass spectrometry to analyze and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Methyl dimethylarsinate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different organoarsenic compounds.
Major Products: The major products formed from these reactions include various methylated arsenic species, such as monomethyl arsonous acid and dimethyl arsenic acid .
Aplicaciones Científicas De Investigación
Methyl dimethylarsinate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving arsenic compounds.
Medicine: Research is ongoing to understand its potential effects on human health, particularly in relation to arsenic toxicity and its metabolic pathways.
Mecanismo De Acción
The mechanism of action of methyl dimethylarsinate involves its interaction with various molecular targets and pathways. The compound is known to be metabolized by arsenite methyltransferase, which facilitates its methylation and subsequent transformation into less toxic forms . This process is crucial for the detoxification of arsenic in biological systems.
Comparación Con Compuestos Similares
- Monomethyl arsonous acid (MMA III)
- Dimethyl arsenic acid (DMA V)
- Trimethyl arsenic acid (TMA)
Comparison: Methyl dimethylarsinate is unique due to its specific methylation pattern and its role in the biotransformation of arsenic. Compared to monomethyl arsonous acid and dimethyl arsenic acid, it is a more advanced methylation product, indicating a higher degree of detoxification. Trimethyl arsenic acid, on the other hand, represents an even further methylated and less toxic form .
Propiedades
Número CAS |
53106-49-3 |
|---|---|
Fórmula molecular |
C3H9AsO2 |
Peso molecular |
152.02 g/mol |
Nombre IUPAC |
dimethylarsoryloxymethane |
InChI |
InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3 |
Clave InChI |
BORJNLRXLBVCPO-UHFFFAOYSA-N |
SMILES canónico |
CO[As](=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


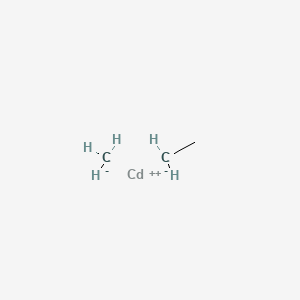
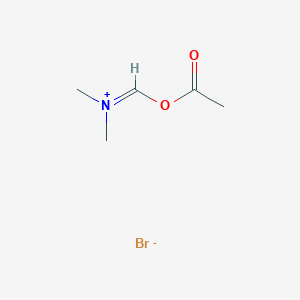
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
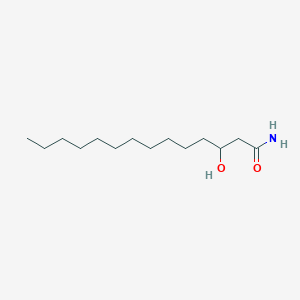
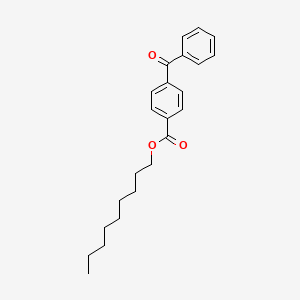
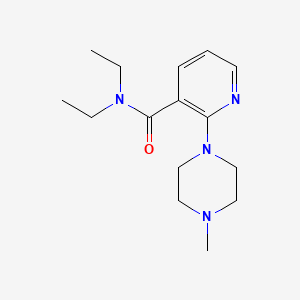

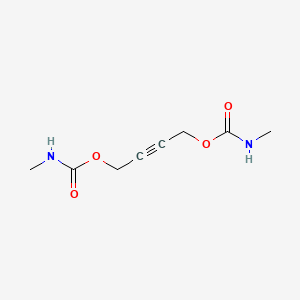
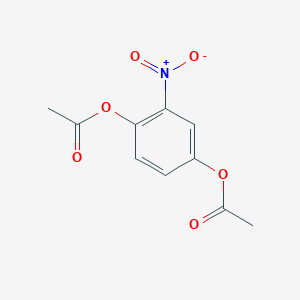
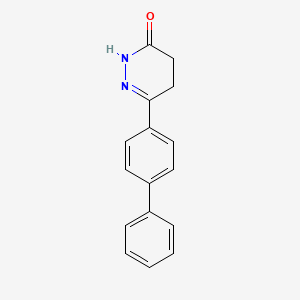
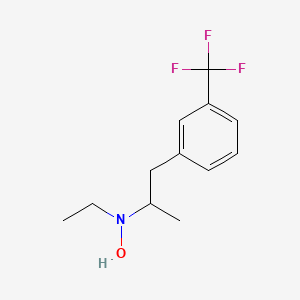
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
